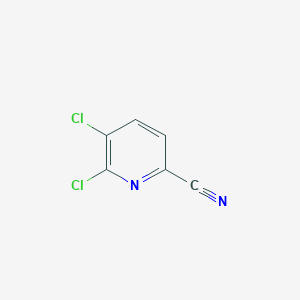

5,6-Dichloropyridine-2-carbonitrile

Overview

Description

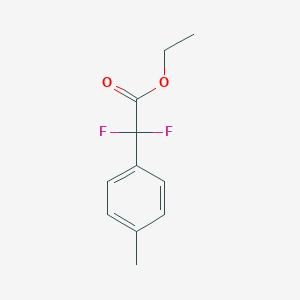

5,6-Dichloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2Cl2N2 and a molecular weight of 173 g/mol . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for 5,6-Dichloropyridine-2-carbonitrile is 5,6-dichloro-2-pyridinecarbonitrile . The InChI code is 1S/C6H2Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H .

Physical And Chemical Properties Analysis

5,6-Dichloropyridine-2-carbonitrile is a powder at room temperature .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

Synthesis Protocols and Structural Analysis : Pyridine derivatives, similar to 5,6-Dichloropyridine-2-carbonitrile, have been synthesized using novel protocols, with their structures analyzed via X-ray diffraction and spectroscopic methods. These compounds exhibit unique structural features and form various hydrogen bonds, contributing to their supramolecular structure (Tranfić et al., 2011).

Optical and Spectroscopic Properties : Studies on pyridine derivatives have included analyzing their absorption and fluorescence spectra in different solvents and temperatures, providing insight into their optical properties. These characteristics are essential for understanding the behavior of such compounds in various environments (Jukić et al., 2010).

Applications in Chemistry and Materials Science

Heterocyclic Chemistry : Research has explored the chemical reactivity of related carbonitrile compounds under nucleophilic conditions, leading to the formation of diverse heterocyclic systems. This has implications for the development of novel compounds with potential applications in various fields of chemistry (Ibrahim & El-Gohary, 2016).

Development of Optoelectronic Devices : Pyridine derivatives have been used to study the diode characteristics and optical functions of materials, indicating their potential in the fabrication of optoelectronic devices. Their electronic properties, such as energy gaps and diode parameters, are crucial for such applications (Zedan et al., 2020).

Synthesis of Trifluoromethylated N-heterocycles : Compounds like 5,6-Dichloropyridine-2-carbonitrile serve as versatile intermediates for synthesizing trifluoromethylated N-heterocycles. These synthesized compounds have diverse applications, particularly in pharmaceutical chemistry (Channapur et al., 2019).

Potential Applications in Photopolymerization

- Photopolymerization Processes : Certain pyridine-3-carbonitrile derivatives demonstrate significant efficiency in photopolymerization processes. These compounds can act as sensors and co-initiators in such processes, showcasing their applicability in materials science and engineering (Ortyl et al., 2019).

Safety and Hazards

5,6-Dichloropyridine-2-carbonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that dichloropyridine derivatives are commonly used in the synthesis of various pharmaceuticals, suggesting that their targets could be diverse depending on the specific derivative .

Mode of Action

Dichloropyridine derivatives are often used as intermediates in chemical synthesis, suggesting that their mode of action may involve interactions with various biochemical targets .

Biochemical Pathways

As an intermediate in chemical synthesis, it’s likely that the compound could be involved in a variety of biochemical pathways depending on the final product .

Pharmacokinetics

As a synthetic intermediate, its pharmacokinetic properties would likely depend on the specific context of its use .

Result of Action

As a synthetic intermediate, its effects would likely be dependent on the final product and its specific biological targets .

Action Environment

As a synthetic intermediate, these factors would likely depend on the specific conditions of the chemical reactions in which it is used .

properties

IUPAC Name |

5,6-dichloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRSZXQBFCYYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614261 | |

| Record name | 5,6-Dichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichloropyridine-2-carbonitrile | |

CAS RN |

185107-64-6 | |

| Record name | 5,6-Dichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)

![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)